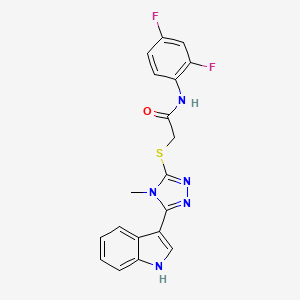

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the exact compound is not described in the provided papers, similar structures have been synthesized and evaluated for biological activities such as opioid agonism, antidepressant effects, antiviral properties, and potential interactions with biological targets like BRCA2 complex .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of acetamide linkages and the introduction of various substituents to the core structure. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their opioid kappa agonist activity . Similarly, a series of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides were synthesized for antidepressant evaluation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H NMR spectra, and single-crystal X-ray diffraction . These studies provide insights into the dihedral angles between rings and the stabilization of the crystal structure through intra- and intermolecular interactions .

Chemical Reactions Analysis

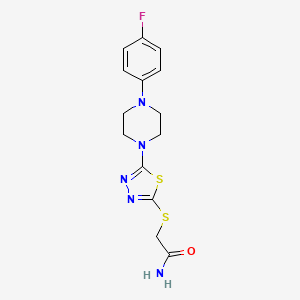

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were assessed, indicating that some derivatives can reduce viral replication . This suggests that the compound may also exhibit interesting chemical reactivity in biological systems.

Physical and Chemical Properties Analysis

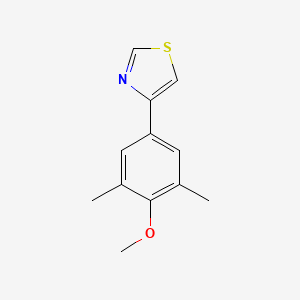

The physical and chemical properties of structurally related compounds have been investigated through experimental and theoretical methods. DFT calculations, FT-IR, and FT-Raman spectroscopy have been used to study the vibrational spectroscopy of these molecules. Molecular docking studies have also been conducted to predict interactions with biological targets such as BRCA2 complex, suggesting potential inhibitory activity .

Scientific Research Applications

Antiplasmodial Properties

A study explored the synthesis of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, evaluating their in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The compounds demonstrated potential biological activity, attributed to specific substituent configurations that were theoretically supported by molecular docking against parasite lactate dehydrogenase (pLDH) (Mphahlele, Mmonwa, & Choong, 2017).

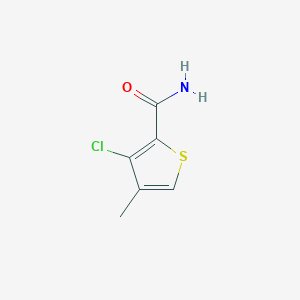

Antifungal and Plant Growth Regulating Activities

Another study synthesized triazole compounds containing a thioamide group, assessing their antifungal and plant growth regulating activities. The structural analysis confirmed the formation of potentially weak CH···N intermolecular interactions stabilizing the compounds' structures, indicating a versatile approach to developing biologically active substances (Li Fa-qian et al., 2005).

Sulfur-Aromatic Interaction in IDO1 Inhibition

Research on indoleamine 2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy highlighted a unique sulfur-aromatic interaction network in potent IDO1 inhibitor structures. This interaction was crucial for the high potency of these inhibitors, providing a pathway for the discovery of new therapeutic agents (Peng et al., 2020).

Polymer Hybrid Networks

A study focused on synthesizing a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for preparing poly(methyl methacrylate) hybrid networks. The incorporation of POSS into polymer matrices improved thermal stability and resulted in robust polymer/filler networks, showcasing the potential of such compounds in materials science (Batibay et al., 2020).

Heterocyclic Syntheses from Thioureido-Acetamides

The versatility of thioureido-acetamides as precursors for one-pot cascade reactions to synthesize various heterocycles was demonstrated. These reactions, offering excellent atom economy, produced compounds like 2-iminothiazoles and thioparabanic acids, which are significant for developing new chemical entities (Schmeyers & Kaupp, 2002).

Mechanism of Action

Future Directions

The future research directions for 1,2,4-triazoles include the design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N5OS/c1-26-18(13-9-22-15-5-3-2-4-12(13)15)24-25-19(26)28-10-17(27)23-16-7-6-11(20)8-14(16)21/h2-9,22H,10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOHVPRQBLHPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)

![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)